
methyl N-(4-fluorophenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(4-fluorophenyl)carbamodithioate is a chemical compound with the molecular formula C8H8FNS2 . It is also known as Edifenphos and is used as a type of carbamate fungicide in agriculture.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H8FNS2 . Further structural analysis would require more specific information such as NMR or crystallography data.Scientific Research Applications
Pharmacological Profile of Related Compounds
- A study on N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) revealed its potent inverse agonist activity at human 5-HT2A receptors, suggesting its potential as an antipsychotic agent (Vanover et al., 2006).
Analytical Chemistry Techniques
- A high-performance liquid chromatographic technique was developed for the determination of carbamate insecticides, showcasing the importance of these compounds in analytical chemistry (Krause, 1979).
Chemical Synthesis and Structural Analysis
- Research on carbamoyl derivatives of 5-fluorouracil provided insights into their hydrolysis kinetics, lipophilicity, and solubility, highlighting the chemical properties of similar compounds (Buur & Bundgaard, 1985).
- Another study focused on the conformational preferences of O-methyl (4-fluorobenzoyl)carbamothioate, showing the significance of intramolecular interactions in such molecules (Channar et al., 2020).
Environmental and Agricultural Applications
- Fluensulfone, a nematicide of the fluoroalkenyl thioether group, was studied for its low toxicity and distinct mode of action from other nematicides like carbamates, indicating the environmental relevance of these compounds (Kearn et al., 2014).
Polymer Science
- Research on the modulation of a dithiocarbamate RAFT agent in copolymerization processes highlights the role of such compounds in polymer science (Tselepy et al., 2018).
Biochemical and Medical Research
- A study on new thiourea derivatives, including carbamothioyl compounds, demonstrated their potential as anti-microbial agents with antibiofilm properties, indicating their importance in medical research (Limban et al., 2011).
Properties
IUPAC Name |
methyl N-(4-fluorophenyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBWYCPRFDFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


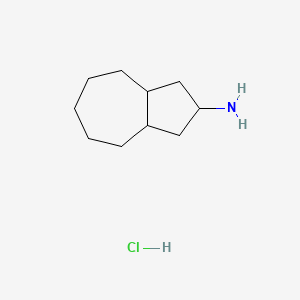
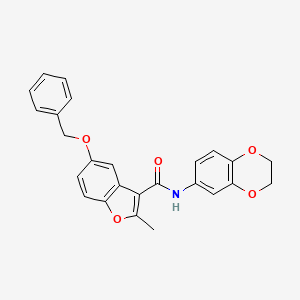
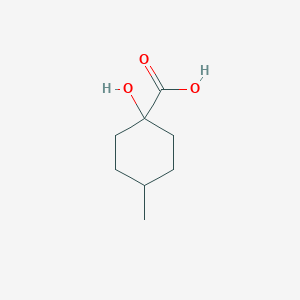
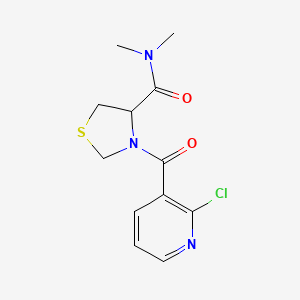
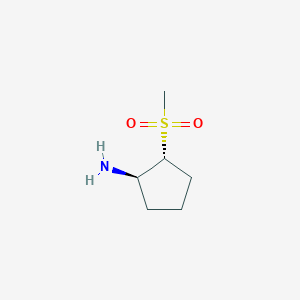

![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)
![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)
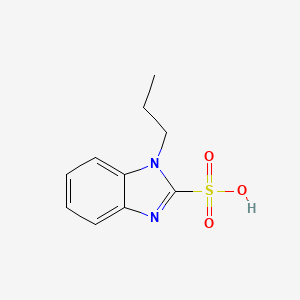
![Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)
